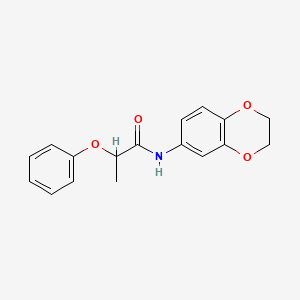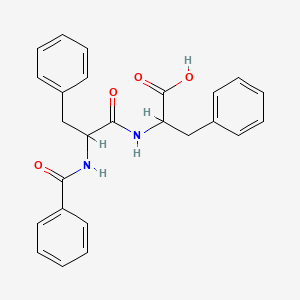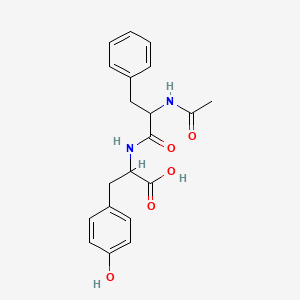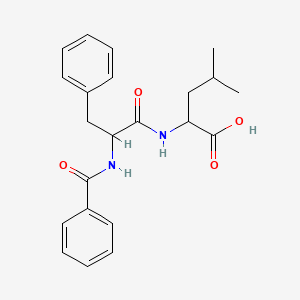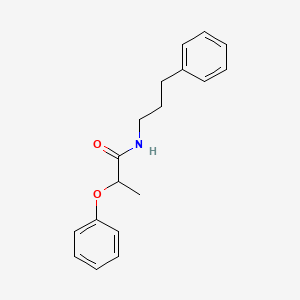
2-phenoxy-N-(3-phenylpropyl)propanamide
描述
2-phenoxy-N-(3-phenylpropyl)propanamide, commonly known as FTY720, is a synthetic compound that has been widely used in scientific research due to its unique properties. It was first synthesized in 1992 by a Japanese researcher, Yoshitomi Pharmaceutical Industries, and later developed by Novartis. FTY720 has been shown to have significant effects on the immune system, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of FTY720 involves its binding to sphingosine-1-phosphate (S1P) receptors, which are present on the surface of various cells, including lymphocytes. This binding leads to the internalization of the receptor, preventing the lymphocytes from responding to S1P signals and causing their sequestration in lymphoid tissues.
Biochemical and physiological effects:
FTY720 has been shown to have significant effects on the immune system, including the reduction of circulating lymphocytes, the prevention of lymphocyte migration to inflammatory sites, and the induction of apoptosis in lymphocytes. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FTY720 has several advantages for use in laboratory experiments, including its ability to modulate the immune system and its well-established mechanism of action. However, it also has limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
未来方向
There are several potential future directions for research on FTY720, including its use in combination with other immunomodulatory agents for the treatment of autoimmune diseases, its use in cancer therapy, and its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential of FTY720 in these applications.
科学研究应用
FTY720 has been extensively studied in the field of immunology due to its ability to modulate the immune system. It has been shown to induce lymphocyte sequestration in lymphoid tissues, leading to a decrease in circulating lymphocytes. This property has made FTY720 a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
属性
IUPAC Name |
2-phenoxy-N-(3-phenylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-15(21-17-12-6-3-7-13-17)18(20)19-14-8-11-16-9-4-2-5-10-16/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSNKBLRLJIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3931083.png)
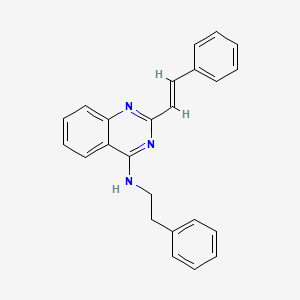
![3-[(2-chlorophenyl)(hydroxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3931087.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931118.png)
